molecular formula C12H20N2 B168356 N,N-dipropylbenzene-1,4-diamine CAS No. 105293-89-8

N,N-dipropylbenzene-1,4-diamine

Cat. No. B168356
M. Wt: 192.3 g/mol
InChI Key: UOWYGPTYSRURDP-UHFFFAOYSA-N
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Description

“N,N-dipropylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .


Synthesis Analysis

There are several methods for synthesizing derivatives of “N,N-dipropylbenzene-1,4-diamine”. One method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol mixture . Another method involves the intermolecular amphoteric diamination of allenes .


Molecular Structure Analysis

The molecular structure of “N,N-dipropylbenzene-1,4-diamine” includes 14 heavy atoms and has a complexity of 133 . The InChI code is 1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .


Physical And Chemical Properties Analysis

“N,N-dipropylbenzene-1,4-diamine” is a liquid at room temperature . It has a molecular weight of 192.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .

Scientific Research Applications

Summary of the Application

NTD has been introduced as a potential Hole Transport Layer (HTL) in optoelectronic devices . This application is significant in the production of Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) .

Methods of Application or Experimental Procedures

Nanostructured films of NTD with a thickness of 75 nm are spin coated . These films are then manipulated via an annealing process .

Results or Outcomes

The fluorescence spectrophotometer reveals that NTD film undergoes a Stokes shift of 3546 cm−1 upon excitation using a beam of wavelength of 365 nm . The X-ray diffraction analysis shows that NTD films consist of nanoparticles (NPs) with an average crystallite size of 33.43 nm . Upon annealing the films at temperatures of 373 and 423 K, the size of the NPs has climbed to 40.22 and 46.45 nm respectively .

2. Use in Organic Thin Film Transistors

Summary of the Application

NTD has been studied for its potential use in Organic Thin Film Transistors (OFETs) .

Methods of Application or Experimental Procedures

The thermal behavior, crystal structure, optical absorption in ultraviolet–visible regions, and DC electrical conductivity of the as-deposited NTD thin films are investigated .

Results or Outcomes

The differential scanning calorimetry (DSC) investigations show that NTD has a phase transition at a high temperature of 190 °C . The XRD patterns reveal that NTD thin films have an as-amorphous nature with some crystals . The value of the mobility gap decreases from 2.74 to 2.51 eV when the thickness of the films increases from 80 to 200 nm .

3. Green Electrochemical Synthesis

Summary of the Application

A green electrochemical method has been developed for the synthesis of new organosulfur derivatives of N,N′-diphenylbenzene-1,4-diamine . This method is significant as it provides a more environmentally friendly approach with high atom economy .

Methods of Application or Experimental Procedures

The method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol (25/75, v/v) mixture .

Results or Outcomes

The thioethers were synthesized in high yields, without toxic reagents and solvents at a carbon electrode .

4. Use in Rubber Industry

Summary of the Application

N,N′-substituted p-phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are used in the rubber industry . They are used as antioxidant agents in various vulcanized rubbers and provide preferable protection .

Methods of Application or Experimental Procedures

These compounds are added to the rubber during the vulcanization process .

Results or Outcomes

These compounds interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant, and simple electron transfer reactions . The antioxidant activity of these compounds is dependent on their structure .

5. Use in the Manufacture of Dyes

Summary of the Application

1,4-Phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are important compounds in the manufacture of dyes . They are extensively used in the manufacture of azo dyes .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of organic compounds .

Results or Outcomes

The structure of the individual N,N′-substituted p-phenylenediamines is a major determinant in predicting the activities of these compounds .

6. Use in Reducing NOx Emissions in Diesel Engines

Summary of the Application

N,N′-substituted p-phenylenediamines, represent an important group of antioxidants used in reducing NOx emissions in diesel engines .

Methods of Application or Experimental Procedures

These compounds are added to the diesel fuel .

Results or Outcomes

It is well known that antioxidants (e.g. N,N′-substituted p-phenylenediamines) interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant and simple electron transfer reactions .

properties

IUPAC Name

4-N,4-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWYGPTYSRURDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436883
Record name N,N-dipropylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Dipropylbenzene-1,4-diamine

CAS RN

105293-89-8
Record name N,N-dipropylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Schmitt, D Schollmeyer, H Detert - Acta Crystallographica Section …, 2011 - scripts.iucr.org
The title compound, C60H68N6, was prepared by Horner olefination of a terephthaldialdehyde and a diarylmethyl phosphonate. There is one half-molecule, located on an inversion …
Number of citations: 7 scripts.iucr.org

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